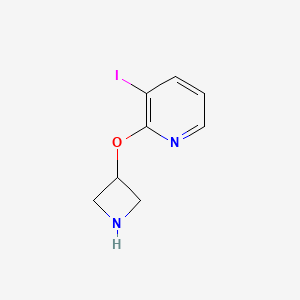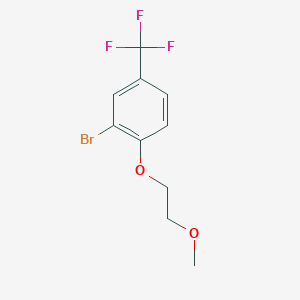
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is an organic compound with a complex structure that includes bromine, methoxy-ethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of the precursor compound, followed by bromination under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted benzene derivatives.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Reduction Reactions: The major products are difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential as a building block in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The methoxy-ethoxy group enhances its solubility and facilitates its transport across cell membranes. The compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-methoxy-ethoxy)-benzene
- 2-Bromo-1-(2-ethoxy-ethoxy)-4-trifluoromethyl-benzene
- 2-Bromo-1-(2-methoxy-ethoxy)-4-chloromethyl-benzene
Uniqueness
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical synthesis compared to similar compounds without the trifluoromethyl group. Additionally, the combination of bromine and methoxy-ethoxy groups provides a balance of reactivity and solubility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-4-5-16-9-3-2-7(6-8(9)11)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWWGHWXQVVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine](/img/structure/B8128661.png)
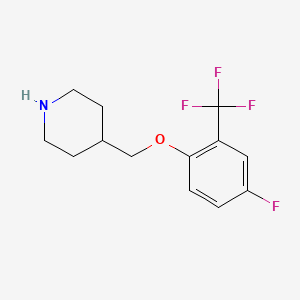
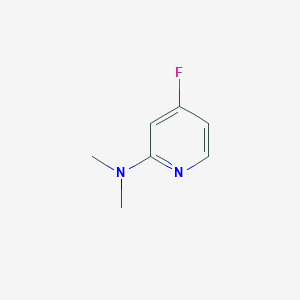
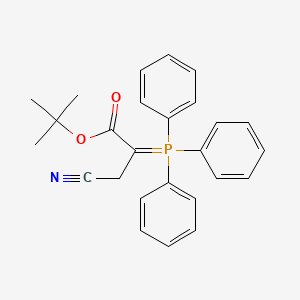
![N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide](/img/structure/B8128678.png)
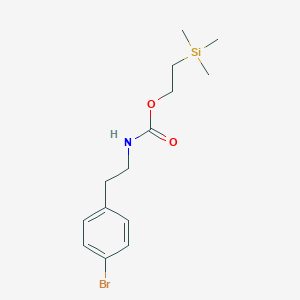
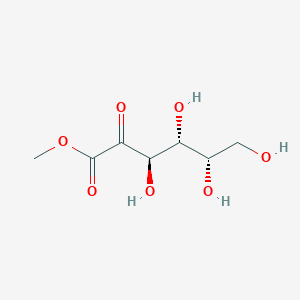
![[2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8128703.png)
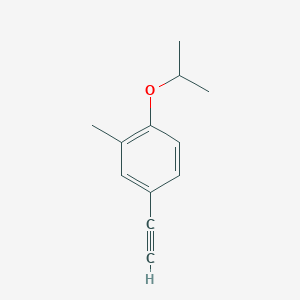
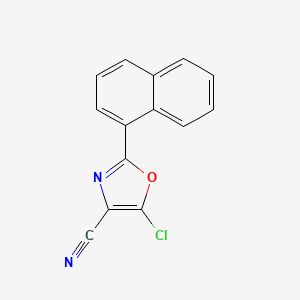
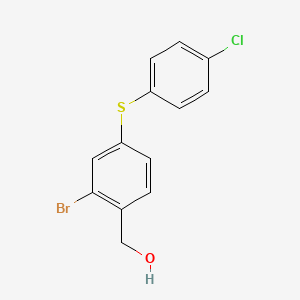
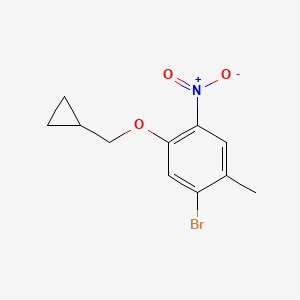
methanone](/img/structure/B8128743.png)
